3-(2-Methyl-1,3-oxazol-5-yl)propanoicacid

Description

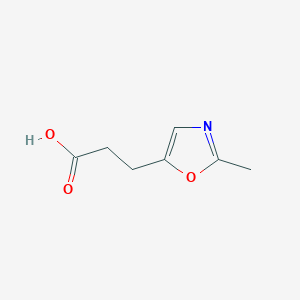

3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,3-oxazole ring substituted with a methyl group at position 2 and a propanoic acid side chain at position 3. Its molecular formula is C₆H₇NO₃, with a molecular weight of 141.13 g/mol (calculated from ). The compound’s SMILES string (C1=C(OC=N1)CCC(=O)O) and InChIKey (BLCYHVLWZDBRNP-UHFFFAOYSA-N) confirm its structural configuration .

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

3-(2-methyl-1,3-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H9NO3/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

JBAXAHBTXVLCOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-oxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: This involves replacing one functional group with another, which can be useful for creating a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid, differing in heterocyclic rings, substituents, or side chains. Key comparisons are summarized below:

3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

- Structure : Replaces the 1,3-oxazole ring with a 1,2,4-oxadiazole ring and introduces a 4-methoxyphenyl group at position 3.

- Molecular Formula : C₁₂H₁₁N₂O₄ .

- The methoxyphenyl group enhances lipophilicity, likely improving membrane permeability compared to the parent compound .

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid

- Structure : Similar to the methoxyphenyl analog but substitutes methoxy with ethoxy.

- Molecular Formula : C₁₃H₁₄N₂O₄ .

- Key Differences : The ethoxy group increases steric bulk and lipophilicity, which may influence pharmacokinetic properties such as metabolic stability .

[4-(4-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]acetic Acid

- Structure: Replaces the propanoic acid chain with acetic acid and introduces a 4-chlorophenyl group at position 4 of the oxazole.

- Molecular Formula: C₁₂H₁₀ClNO₃ .

- Key Differences: The chlorophenyl group enhances electronegativity and may improve binding to hydrophobic targets. The shorter acetic acid chain reduces solubility in aqueous media compared to the propanoic acid derivative .

3-(2-tert-Butyl-4-methyl-1,3-oxazol-5-yl)propanoic Acid

- Structure : Adds a tert-butyl group at position 2 and a methyl group at position 4 of the oxazole.

- Molecular Formula: C₁₁H₁₇NO₃ .

- This modification could enhance stability in biological systems .

(2S)-2-Methyl-3-(3-phenyl-1,2-oxazol-5-yl)propanoic Acid

- Structure: Features a 1,2-oxazole ring substituted with phenyl and a chiral methyl group on the propanoic acid chain.

- Molecular Formula: C₁₃H₁₃NO₃ .

- Key Differences : The 1,2-oxazole isomer and chiral center may lead to distinct stereochemical interactions in biological targets, affecting potency or selectivity .

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electron-Donating vs. In contrast, chlorophenyl groups () introduce electron-withdrawing effects, favoring charge-transfer interactions .

- Heterocycle Impact: Oxadiazole-containing analogs () exhibit higher metabolic stability due to reduced ring strain compared to oxazoles, as noted in agrochemical applications (e.g., fluazifop, ) .

- Steric Effects : Bulky substituents like tert-butyl () or chiral methyl groups () may reduce off-target interactions, a critical factor in pesticide and drug design .

Biological Activity

3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, therapeutic potential, and relevant research findings while providing data tables and case studies to illustrate its biological relevance.

Chemical Structure and Properties

The chemical structure of 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid includes a propanoic acid moiety attached to a 1,3-oxazole ring. This unique configuration contributes to its biological activity, particularly in modulating enzyme functions and interacting with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The oxazole ring can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to act as an agonist for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid exhibits promising antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.010 mg/mL |

These MIC values suggest that the compound may be more potent than standard antibiotics like chloramphenicol and gentamicin .

Anti-inflammatory Effects

Studies have highlighted the compound's potential anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers significantly, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various oxazole derivatives, 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid was tested against resistant strains of bacteria. The results indicated that it maintained activity against strains resistant to conventional treatments, highlighting its potential as a novel therapeutic agent .

Case Study 2: Anti-inflammatory Activity

A study conducted on db/db mice (a model for type 2 diabetes) assessed the anti-inflammatory properties of the compound. The findings revealed that administration led to a significant decrease in plasma glucose and triglyceride levels without the adverse weight gain commonly associated with PPARγ activation . This suggests a favorable profile for metabolic disorders.

Research Findings

Recent research has focused on synthesizing derivatives of 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid to enhance its biological activities. For instance, modifications on the oxazole ring have been explored to improve potency against specific targets while minimizing side effects .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.